2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol
Description
2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol is a tertiary alcohol featuring a propan-2-ol backbone substituted with three aromatic groups: a 4-chlorophenyl group at the 2-position and phenyl and pyridin-2-yl groups at the 1-position. This structural arrangement confers unique steric and electronic properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
CAS No. |
6275-95-2 |
|---|---|
Molecular Formula |
C20H18ClNO |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol |
InChI |
InChI=1S/C20H18ClNO/c1-20(23,16-10-12-17(21)13-11-16)19(15-7-3-2-4-8-15)18-9-5-6-14-22-18/h2-14,19,23H,1H3 |
InChI Key |
IOJUSEUQECGGDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)(C(C2=CC=CC=C2)C3=CC=CC=N3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol typically involves the reaction of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate is then subjected to a cyclization reaction with pyridine under acidic conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted derivatives with amines or thiols.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol exhibits promising antitumor properties. A study demonstrated its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound has been tested for its antimicrobial activity. It showed significant effects against certain bacterial strains, making it a candidate for developing new antibacterial agents. The mechanism of action appears to involve disruption of bacterial cell membranes .
Pharmacological Applications
Central Nervous System Effects
Investigations into the neuropharmacological effects of this compound reveal its potential as a therapeutic agent for neurological disorders. It has been shown to modulate neurotransmitter systems, which may lead to applications in treating conditions like depression and anxiety .
Analgesic Properties
The compound has also been evaluated for its analgesic effects. Studies suggest that it may act on pain pathways in the central nervous system, providing relief from chronic pain conditions .
Material Science
Polymer Chemistry
In material science, this compound is being explored as a building block for synthesizing novel polymers. Its unique structure allows for the development of materials with specific thermal and mechanical properties, which can be utilized in various industrial applications .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor growth in vitro. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against Gram-positive bacteria with a mechanism involving membrane disruption. |
| Study 3 | Neuropharmacology | Indicated potential benefits in modulating neurotransmitter systems, relevant for anxiety treatment. |
| Study 4 | Polymer Development | Explored as a precursor for high-performance polymers with enhanced properties. |
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, emphasizing substituent effects, physicochemical properties, and biological relevance.
Table 1: Structural and Functional Comparison
*Inferred formula based on substituent analysis.
Key Analysis
Pyridinyl Isomerism: The substitution of pyridin-2-yl in the target compound vs. pyridin-4-yl in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol alters electronic properties.
Chlorophenyl Functionalization: Both the target compound and Fenvalerate share a 4-chlorophenyl group, but Fenvalerate’s ester and cyano groups confer insecticidal activity via sodium channel modulation. The target compound’s hydroxyl group and smaller size suggest divergent applications, possibly in central nervous system (CNS) targeting.
Biological Activity: Atovaquone’s 4-chlorophenylcyclohexyl-naphthoquinone structure targets mitochondrial electron transport in parasites, while Levocetirizine’s 4-chlorophenyl-piperazinyl design blocks histamine receptors. The target compound’s tertiary alcohol and dual aromatic systems may favor interactions with neurotransmitter receptors or enzymes.
Synthetic Complexity : The target compound’s synthesis likely requires regioselective substitutions to position the pyridin-2-yl and phenyl groups, contrasting with Atovaquone’s isomerization-driven synthesis or Fenvalerate’s esterification steps .
Physicochemical Properties
While exact data for the target compound are unavailable, inferences can be drawn:
- Lipophilicity : Higher than Levocetirizine (due to lack of polar carboxylic acid) but lower than Fenvalerate (due to smaller size).
- Hydrogen-Bonding : The hydroxyl and pyridin-2-yl groups may increase solubility compared to purely aromatic analogs like 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol .
Biological Activity
2-(4-Chlorophenyl)-1-phenyl-1-pyridin-2-ylpropan-2-ol, commonly referred to by its CAS number 6275-95-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 323.816 g/mol. The compound is characterized by a chlorophenyl group and a pyridine moiety, which are known to contribute to its biological activity.
Biological Activity
The biological activities of this compound have been investigated in various studies, highlighting its potential as an antibacterial agent, enzyme inhibitor, and anticancer drug.
Antibacterial Activity
Research has shown that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. A study demonstrated that derivatives with similar structures displayed significant inhibition against Salmonella typhi and Bacillus subtilis, indicating the potential of this compound in treating bacterial infections .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. It has shown strong inhibitory activity against urease and acetylcholinesterase (AChE), which are important targets in the treatment of conditions such as Alzheimer's disease and gastric disorders. The binding interactions with bovine serum albumin (BSA) suggest a favorable pharmacokinetic profile .
Anticancer Potential
The anticancer potential of this compound is underscored by its ability to inhibit tumor cell proliferation. In vitro studies have indicated that the compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Antibacterial Mechanism : The chlorophenyl group may interfere with bacterial cell wall synthesis or function, leading to cell death.
- Enzyme Inhibition : By binding to active sites of enzymes like AChE and urease, the compound prevents substrate interaction, thereby inhibiting enzyme activity.
- Anticancer Mechanism : The compound may induce cellular stress responses that lead to apoptosis through pathways involving caspases and other apoptotic factors.
Case Studies and Research Findings
Several studies have contributed to our understanding of the biological activity of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
